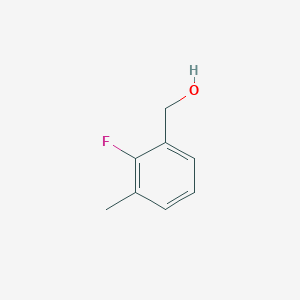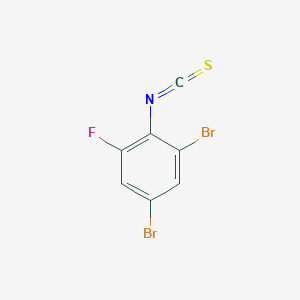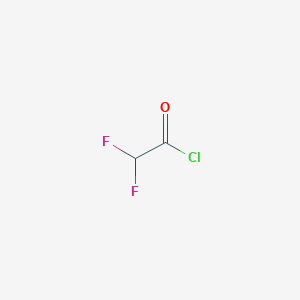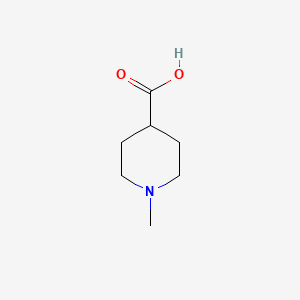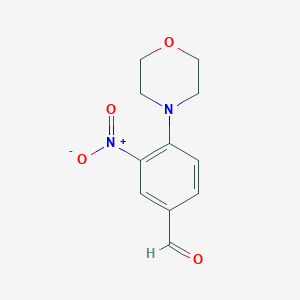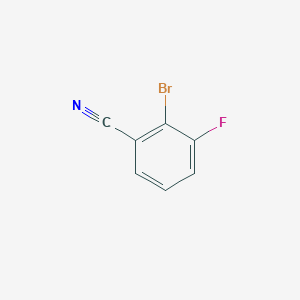
2-Bromo-3-fluorobenzonitrile
Vue d'ensemble
Description
2-Bromo-3-fluorobenzonitrile, also known as 2-bromo-3-fluoro-benzonitrile, is a chemical compound of the nitrile family. It is a colorless, volatile liquid with a boiling point of 78°C. It is a member of the family of compounds known as organofluorine compounds, which are compounds that contain both carbon and fluorine atoms. This compound has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and materials science.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Facile Synthesis
A scalable synthesis method for 2-bromo-3-fluorobenzonitrile was developed via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid. This method demonstrates the generality of halodeboronation of aryl boronic acids, forming both aryl bromides and chlorides in good to excellent yields (Szumigala et al., 2004).
Intermediate for Synthesis of other Compounds
this compound serves as an intermediate in various chemical syntheses. For example, it is used in the synthesis of 3-Bromo-2-fluorobenzoic acid, with the structural confirmation done via MS and 1H NMR (Zhou Peng-peng, 2013).
Application in Radioligand Synthesis
- Precursor for PET Radioligand [18F]SP203: An improved synthesis of a precursor for PET radioligand [18F]SP203 was described, employing this compound. This synthesis demonstrates its utility in medical imaging and diagnostics (Gopinathan et al., 2009).
Vibrational Spectroscopic Investigations
- Vibrational Analysis and Molecular Properties: The compound has been the subject of vibrational spectroscopic investigations, which provided insights into its molecular properties, such as polarizability, hyperpolarizability, and electron density transfer. These studies contribute to a deeper understanding of the electronic properties of the molecule (Jeyavijayan et al., 2018).
Green Chemistry Applications
- Green Chemistry Synthesis: The compound is used in the development of green chemistry methods. For instance, a microwave-assisted, fluorous synthetic route to certain chemical structures involves linking 2-fluorobenzonitrile or 2-(bromomethyl)benzonitrile (derivatives of this compound) to a fluorous oxime tag (Ang et al., 2013).
Mécanisme D'action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals , suggesting that its targets could vary depending on the final product it’s used to create.
Mode of Action
2-Bromo-3-fluorobenzonitrile is synthesized via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid . This transformation is general and can be applied to a series of aryl boronic acids . The resulting aryl bromides and aryl chlorides are formed in good to excellent yields when the corresponding aryl boronic acid is treated with 1,3-dihalo-5,5-dimethylhydantoin and 5 mol % NaOMe .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that it has the potential for good bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound involves a reaction that is carried out at 90°C , indicating that temperature is a crucial factor in its formation. Additionally, the compound is solid at ambient temperature , suggesting that it’s stable under normal environmental conditions.
Propriétés
IUPAC Name |
2-bromo-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBECKESJFGWYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382632 | |
| Record name | 2-bromo-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
425379-16-4 | |
| Record name | 2-bromo-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key advantage of the described method for synthesizing 2-bromo-3-fluorobenzonitrile?
A1: The research highlights a "scalable synthesis" of this compound using a NaOMe-catalyzed bromodeboronation reaction. [] This suggests the method can be easily adapted for producing larger quantities of the compound, which is often crucial for further research and potential applications.
Q2: What is the role of 1,3-dihalo-5,5-dimethylhydantoin in this synthesis process?
A2: The research indicates that 1,3-dihalo-5,5-dimethylhydantoin acts as a halogen source in the halodeboronation reaction. [] This allows for the replacement of the boronic acid group in the starting material (2-cyano-6-fluorophenylboronic acid) with either bromine or chlorine, depending on the specific 1,3-dihalo-5,5-dimethylhydantoin used, to yield the desired aryl halides, including this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

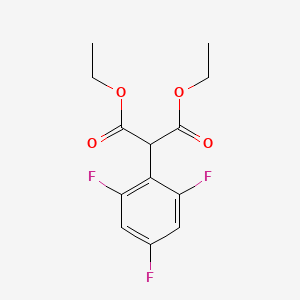
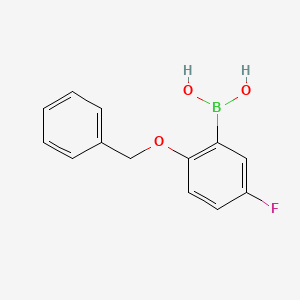
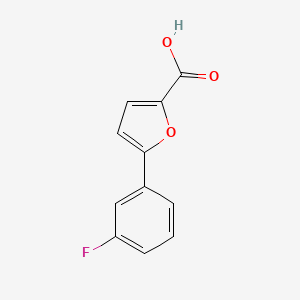
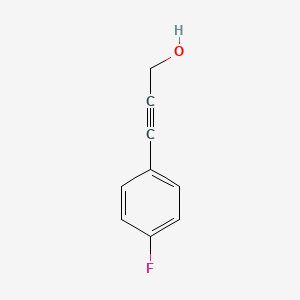

![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)
